molecular formula C9H13Cl2N3 B3000853 1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride CAS No. 2287275-10-7

1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride

Cat. No.: B3000853
CAS No.: 2287275-10-7
M. Wt: 234.12
InChI Key: WZUZHWYLBSWDJQ-UHFFFAOYSA-N
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Description

1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound is characterized by the presence of an ethanamine group attached to the benzimidazole ring, and it is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

The synthesis of 1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of benzimidazole with ethylamine under specific conditions. The reaction is typically carried out in the presence of a catalyst such as CuCl and TMEDA in DMSO at elevated temperatures (around 120°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as LmPTR1, by binding to their active sites and reducing their catalytic activity . This inhibition can lead to the disruption of essential biological processes in target organisms, contributing to its antimicrobial and antiparasitic effects.

Comparison with Similar Compounds

1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

1-(3H-benzimidazol-5-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;;/h2-6H,10H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUZHWYLBSWDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287275-10-7
Record name 1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine dihydrochloride
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